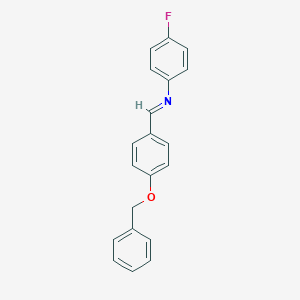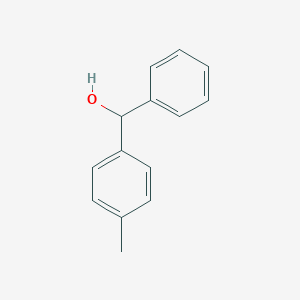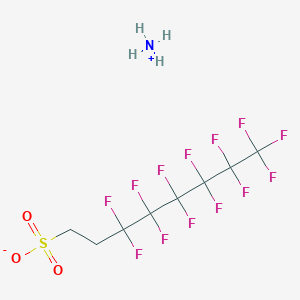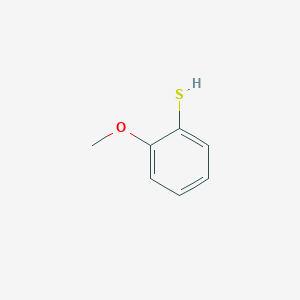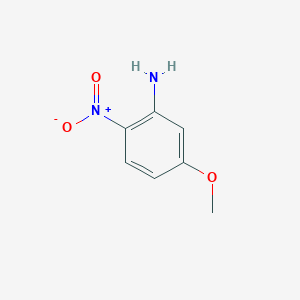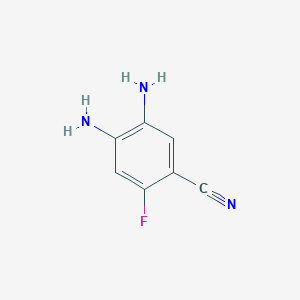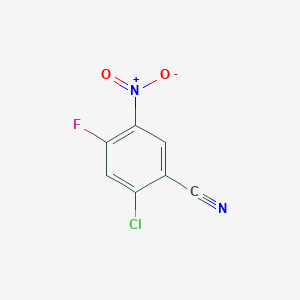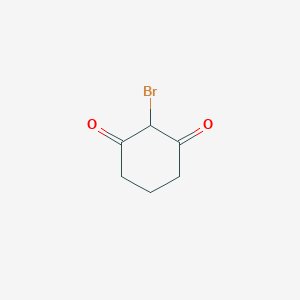
2-溴环己烷-1,3-二酮
描述
2-Bromocyclohexane-1,3-dione, also known as BCHD, is an organic compound with the molecular formula C6H7BrO2. It is a cyclic bromoacetal of cyclohexanone, and is a colorless liquid with a pleasant odor. BCHD is primarily used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
科学研究应用
医药合成
2-溴环己烷-1,3-二酮在医药合成中用作通用的中间体。它的反应性允许构建各种治疗剂中发现的复杂分子结构。 例如,它被用于合成N-异吲哚啉-1,3-二酮杂环,由于它们的结构-活性关系和生物学特性,这些杂环被探索为潜在的治疗剂 .
除草剂
在农业领域,2-溴环己烷-1,3-二酮衍生物已针对其除草活性进行了测试,特别是针对植物酶对羟基苯丙酮酸双加氧酶 (HPPD)。 这种酶是三酮类除草剂的关键靶点,对2-溴环己烷-1,3-二酮结构的修饰产生了具有有效抑制活性的化合物 .
着色剂和染料
该化合物的衍生物在染料工业中很重要,它们有助于开发新的着色剂。 例如,它们用于合成喹啉酮衍生物,喹啉酮衍生物是图像传感器中彩色滤光片的重要添加剂,增强了光学和化学抗性 .
聚合物添加剂
2-溴环己烷-1,3-二酮在聚合物科学领域也很重要。它作为共轭聚合物的组成部分,共轭聚合物用于有机太阳能电池。 这些聚合物可以作为自添加剂,优化太阳能电池的性能,而无需额外的加工添加剂 .
有机合成
该化合物是合成各种高价值有机分子的多功能支架,包括杂环和天然产物衍生物。 它在制备六元含氧杂环方面起着至关重要的作用,这些杂环是合成具有抗病毒、抗菌和抗癌特性的生物活性分子的中间体 .
属性
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60060-44-8 | |
| Record name | 2-bromocyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-bromocyclohexane-1,3-dione be used to synthesize heterocyclic compounds?
A1: Yes, research suggests that 2-bromocyclohexane-1,3-dione can react with ethyl 2-pyridylacetate to produce a heterocyclic compound. Specifically, this reaction yields 10-ethoxycarbonyl-4-oxo-1,2,3,4-tetrahydrobenz[b]indolizine, albeit in low yields []. This highlights the potential of 2-bromocyclohexane-1,3-dione as a building block in organic synthesis.
Q2: Does the presence of bromine in 2-bromocyclohexane-1,3-dione influence its conformational preference?
A2: Theoretical studies employing density functional theory (DFT) calculations suggest that 2-bromocyclohexane-1,3-dione predominantly exists in the axial chair conformation []. This preference is attributed to a combination of factors, including the generalized anomeric effect (GAE) and steric repulsion. Notably, the presence of the electronegative bromine atom contributes to the GAE, further stabilizing the axial conformation compared to the equatorial one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


